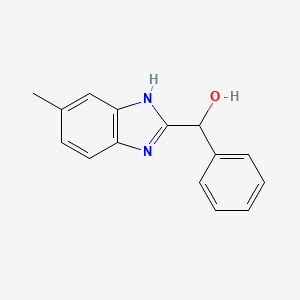

(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Descripción general

Descripción

“(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” is a chemical compound with the molecular formula C15H14N2O . It has a molecular weight of 238.28 g/mol . The compound is part of the benzodiazole family, which is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17) . This indicates the presence of a benzodiazole ring attached to a phenyl group via a methanol linkage.

Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area is 48.9 Ų .

Aplicaciones Científicas De Investigación

-

Fungicides

- Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides .

- They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

-

Antioxidant Activities

- Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have shown antioxidant activity .

- The in vitro antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Some of these synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

-

Antibacterial Activities

Direcciones Futuras

The future directions for research on “(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzodiazole derivatives , these compounds may have potential applications in the development of new drugs.

Propiedades

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCGJONXAJJUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

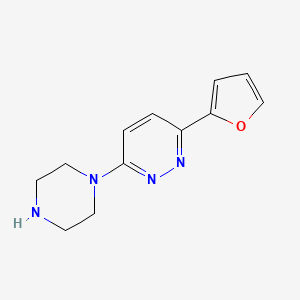

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)

![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)

![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)